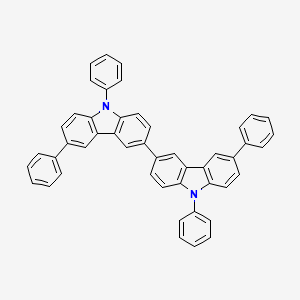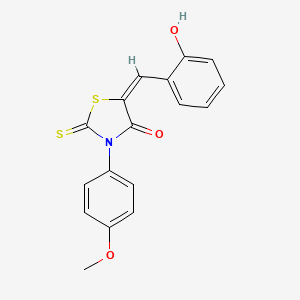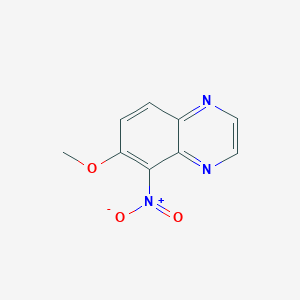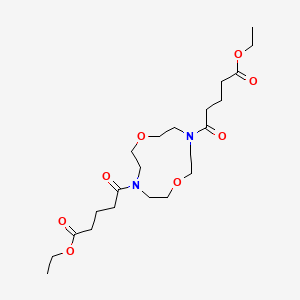
6,6',9,9'-Tetraphenyl-9H,9'H-3,3'-bicarbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6',9,9'-四苯基-9H,9'H-3,3'-联咔唑是一种有机化合物,分子式为C48H32N2。它是咔唑的衍生物,咔唑是一种三环芳香族化合物,其特点是在咔唑单元的氮原子上连接有四个苯基。
准备方法
合成路线及反应条件
6,6',9,9'-四苯基-9H,9'H-3,3'-联咔唑的合成通常包括以下步骤:
咔唑单元的形成: 第一步涉及通过适当前体的环化反应合成咔唑单元。
苯基化: 然后,咔唑单元进行苯基化反应,在氮原子上引入苯基。这可以通过使用苯硼酸和钯催化剂在铃木偶联条件下实现。
咔唑单元的偶联: 最后一步涉及两个苯基化咔唑单元的偶联,形成联咔唑结构。这可以通过使用三氯化铁等氧化剂的氧化偶联反应实现。
工业生产方法
6,6',9,9'-四苯基-9H,9'H-3,3'-联咔唑的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、催化剂的高通量筛选和工艺优化,以确保最终产品的产率高和纯度高。
化学反应分析
反应类型
6,6',9,9'-四苯基-9H,9'H-3,3'-联咔唑经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂氧化形成醌衍生物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂将该化合物转化为相应的二氢衍生物。
取代: 亲电取代反应可以使用卤素、硝化剂或磺化剂等试剂在苯环上引入各种官能团。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 乙醇中的硼氢化钠。
取代: 在路易斯酸催化剂存在下的氯气。
主要产物
氧化: 醌衍生物。
还原: 二氢衍生物。
取代: 卤化、硝化或磺化衍生物。
科学研究应用
6,6',9,9'-四苯基-9H,9'H-3,3'-联咔唑在科学研究中具有广泛的应用:
有机电子学: 由于其高热稳定性和优异的电荷传输性能,它被用作有机发光二极管 (OLED) 中的空穴传输材料。
光伏: 该化合物在有机光伏电池中用作电子给体材料,提高了光吸收和电荷分离的效率。
传感器: 其光致发光特性使其适用于用于检测各种分析物的化学传感器。
生物学研究: 该化合物与生物分子的相互作用能力在与药物递送和生物成像相关的研究中得到了探索。
作用机制
6,6',9,9'-四苯基-9H,9'H-3,3'-联咔唑发挥其作用的主要机制是通过其电子性质。该化合物可以参与电荷转移过程,使其成为电子和光子应用的有效材料。它与分子靶标的相互作用涉及 π-π 堆积相互作用和氢键,这有利于其整合到各种器件和系统中。
相似化合物的比较
类似化合物
9,9'-二苯基-9H,9'H-3,3'-联咔唑: 结构类似,但只有两个苯基而不是四个。
3,3',6,6'-四溴-9,9'-联咔唑: 含有溴原子而不是苯基。
9,9'-联咔唑-3,3',6,6'-四羧酸: 含有羧酸基团。
独特性
6,6',9,9'-四苯基-9H,9'H-3,3'-联咔唑的独特性在于存在四个苯基,这增强了其电子性能,使其与类似物相比更适合在有机电子学和光子学中应用。
属性
分子式 |
C48H32N2 |
|---|---|
分子量 |
636.8 g/mol |
IUPAC 名称 |
3-(6,9-diphenylcarbazol-3-yl)-6,9-diphenylcarbazole |
InChI |
InChI=1S/C48H32N2/c1-5-13-33(14-6-1)35-21-25-45-41(29-35)43-31-37(23-27-47(43)49(45)39-17-9-3-10-18-39)38-24-28-48-44(32-38)42-30-36(34-15-7-2-8-16-34)22-26-46(42)50(48)40-19-11-4-12-20-40/h1-32H |
InChI 键 |
UKPHFQRFGUFTEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC6=C(C=C5)N(C7=C6C=C(C=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11711640.png)
![4-{[(2E)-3-allyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11711644.png)


![4-methoxy-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11711649.png)

![2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11711667.png)
![2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}dibenzoic acid](/img/structure/B11711680.png)

![2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711707.png)
![ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate](/img/structure/B11711712.png)
![4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide](/img/structure/B11711730.png)

